molecular formula C11H14OS B14068488 1-(2-Ethyl-5-mercaptophenyl)propan-2-one

1-(2-Ethyl-5-mercaptophenyl)propan-2-one

Cat. No.: B14068488
M. Wt: 194.30 g/mol
InChI Key: WBSNSMSIXPWRJI-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethyl-5-mercaptophenyl derivatives with appropriate ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) may be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-(2-Ethyl-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ketone group may also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

  • 1-(2-Ethyl-4-mercaptophenyl)propan-2-one
  • 1-(2-Ethyl-6-mercaptophenyl)propan-2-one
  • 1-(2-Methyl-5-mercaptophenyl)propan-2-one

Comparison: 1-(2-Ethyl-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of the ethyl and mercapto groups on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2-ethyl-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-9-4-5-11(13)7-10(9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

WBSNSMSIXPWRJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S)CC(=O)C

Origin of Product

United States

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